molecular formula C24H24N2O2 B2803495 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 942013-67-4

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2803495
CAS No.: 942013-67-4
M. Wt: 372.468
InChI Key: GDDLUUZCGRQFGJ-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a synthetic compound known for its potential applications in medicinal chemistry. It is structurally characterized by the presence of a naphthalene ring, an acetamide group, and a piperidinyl moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration and Reduction: Starting from 4-chloronitrobenzene, nitration is followed by reduction to obtain the corresponding amine.

    Cyclization: The amine is then subjected to cyclization with piperidine to form the piperidinyl moiety.

    Acylation: The resulting compound undergoes acylation with 2-naphthalen-1-ylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets in the body. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Apixaban: A direct inhibitor of activated factor X (FXa), used as an anticoagulant.

    Rivaroxaban: Another FXa inhibitor with similar anticoagulant properties.

    Ticagrelor: A platelet aggregation inhibitor used in the prevention of thrombotic events.

Uniqueness

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is unique due to its specific structural features and potential biological activities. Unlike other similar compounds, it may offer distinct advantages in terms of selectivity and efficacy in targeting specific molecular pathways .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17-15-20(12-13-22(17)26-14-5-4-11-24(26)28)25-23(27)16-19-9-6-8-18-7-2-3-10-21(18)19/h2-3,6-10,12-13,15H,4-5,11,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDLUUZCGRQFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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